2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL
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Overview
Description
2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes. The presence of trifluoromethyl and dimethyl groups in this compound enhances its chemical stability and biological activity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL typically involves the reaction of 2,4,6-trichloropyrimidine with appropriate methylating and trifluoromethylating agents. One common method includes the use of methyl iodide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other substituted pyrimidines.
Scientific Research Applications
2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,4,6-Trifluoromethyl-pyrimidine: Lacks the dimethyl groups, resulting in different reactivity and biological activity.
2,5-Dimethyl-pyrimidine: Lacks the trifluoromethyl group, affecting its stability and interaction with molecular targets.
6-Trifluoromethyl-pyrimidine: Similar structure but without the dimethyl groups, leading to variations in chemical properties.
Uniqueness: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL is unique due to the combined presence of both dimethyl and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,5-dimethyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-3-5(7(8,9)10)11-4(2)12-6(3)13/h1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVGJJMBCNVFPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599846 |
Source
|
Record name | 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147750-19-4 |
Source
|
Record name | 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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